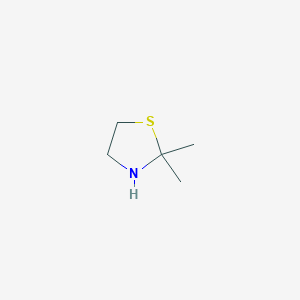

2,2-Dimethylthiazolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPQRYOQWLOTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NCCS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

822-44-6 (hydrochloride) | |

| Record name | 2,2-Dimethylthiazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019351189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3051832 | |

| Record name | 2,2-Dimethylthiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19351-18-9 | |

| Record name | 2,2-Dimethylthiazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19351-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylthiazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019351189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolidine, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethylthiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylthiazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethylthiazolidine: Chemical Properties, Structure, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylthiazolidine (CAS: 19351-18-9) is a heterocyclic organic compound featuring a five-membered saturated ring containing both sulfur and nitrogen atoms.[1] This scaffold is of significant interest in medicinal chemistry and organic synthesis, primarily serving as a versatile building block for the development of more complex molecules, including pharmaceutical intermediates for antibiotics and agrochemicals.[1][2] Its structure, derived from the condensation of 2-aminoethanethiol and acetone, provides a stable yet reactive core for further chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its role as a foundational scaffold in the synthesis of biologically active compounds.

Chemical Structure and Identification

This compound is characterized by a thiazolidine ring with two methyl groups attached to the carbon atom (C2) situated between the nitrogen and sulfur atoms. This gem-dimethyl substitution enhances the stability of the molecule.

| Identifier | Value |

| IUPAC Name | 2,2-Dimethyl-1,3-thiazolidine[2][3] |

| CAS Number | 19351-18-9[2][3] |

| Molecular Formula | C₅H₁₁NS[2][3] |

| SMILES | CC1(C)NCCS1[1][4] |

| InChI | 1S/C5H11NS/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3[3][4] |

| InChI Key | SNPQRYOQWLOTFA-UHFFFAOYSA-N[3][4] |

Physicochemical Properties

The compound is a clear, colorless to pale yellow liquid at room temperature with a distinct sulfurous odor.[1] It is generally insoluble in water but miscible with common organic solvents.[1]

| Property | Value | Source(s) |

| Molecular Weight | 117.21 g/mol | [2][3][4] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Density | 1.02 g/cm³ | [5][6] |

| Boiling Point | 61 °C @ 15 mmHg | [5][6] |

| Melting Point | N/A (liquid at room temp.) | |

| Flash Point | 58.5 °C (137.3 °F) - closed cup | [4] |

| Refractive Index | 1.510 - 1.514 | [5][6] |

| logP | 1.38 | [5][6] |

| pKa | 8.97 ± 0.40 (Predicted) | [6] |

Spectroscopic and Analytical Data

While experimental spectra for this compound are not widely published in spectral databases, the following data are predicted based on the known structure and standard spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~ 2.95 (t, 2H) | -N-CH₂ -CH₂-S- |

| ~ 2.80 (t, 2H) | -N-CH₂-CH₂ -S- |

| ~ 2.10 (br s, 1H) | -NH - |

| ~ 1.45 (s, 6H) | -C(CH₃)₂ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3350 - 3250 (weak, broad) | N-H | Stretch |

| 2970 - 2950 (strong) | C-H (sp³) | Asymmetric Stretch |

| 2870 - 2850 (medium) | C-H (sp³) | Symmetric Stretch |

| 1465 (medium) | C-H | Bend (Scissoring) |

| 1380 - 1365 (medium) | C-H | Bend (Umbrella - gem-dimethyl) |

| 1250 - 1020 (medium) | C-N | Stretch |

| 700 - 600 (weak) | C-S | Stretch |

Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns resulting from alpha-cleavage adjacent to the heteroatoms.

| m/z | Fragment Ion | Description |

| 117 | [C₅H₁₁NS]⁺ | Molecular Ion (M⁺) |

| 102 | [C₄H₈NS]⁺ | Loss of a methyl radical (M - CH₃) |

| 74 | [C₃H₈N]⁺ | Alpha-cleavage with loss of C₂H₃S |

| 43 | [C₂H₅N]⁺ | Alpha-cleavage with loss of C₃H₆S |

Experimental Protocols

Synthesis of this compound

This protocol describes the one-pot condensation reaction between 2-aminoethanethiol hydrochloride and acetone, followed by neutralization and purification.

Materials:

-

2-Aminoethanethiol hydrochloride

-

Acetone (ACS grade)

-

Sodium Hydroxide (NaOH)

-

Cyclohexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a nitrogen atmosphere, add 2-aminoethanethiol hydrochloride (1.0 eq).

-

Add cyclohexane to the flask to create a slurry (approx. 3 mL per gram of starting material).

-

Begin vigorous stirring and add acetone (2.0 eq) to the mixture.

-

Prepare a 10% (w/v) aqueous solution of sodium hydroxide. Slowly add the NaOH solution dropwise to the reaction mixture until the pH of the aqueous layer is neutral (pH ~7).

-

Heat the mixture to reflux (approx. 81°C) and collect the water generated in the Dean-Stark trap. Continue reflux for 8-10 hours or until no more water is collected.

-

Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride.

-

Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining salts.

-

Dry the organic (cyclohexane) layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude residue can be purified by fractional distillation under reduced pressure (Boiling Point: 61°C @ 15 mmHg) to yield the final product as a clear liquid.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR):

-

Prepare a sample by dissolving ~10-20 mg of the purified liquid in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the data, referencing the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

-

Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Apply a small drop of the neat liquid directly onto the ATR crystal.

-

Record the spectrum from 4000 to 400 cm⁻¹ and analyze the characteristic absorption peaks.

Mass Spectrometry (MS):

-

Introduce the sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Use a suitable capillary column (e.g., DB-5) and a temperature program to separate the compound.

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV. Analyze the molecular ion and fragmentation pattern.

Applications in Drug Development and Synthesis

This compound itself is not typically the active pharmacological agent. Instead, its value lies in its role as a key synthetic intermediate. The thiazolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The N-H group of this compound provides a reactive site for substitution, allowing for the facile creation of diverse molecular libraries for drug screening.

Caption: Role of the thiazolidine scaffold in synthesizing diverse bioactive agents.

Conclusion

This compound is a foundational chemical building block with significant applications in synthetic and medicinal chemistry. Its straightforward synthesis and stable yet reactive structure make it an ideal starting point for the development of novel compounds. This guide provides the core technical information required by researchers to understand, synthesize, and utilize this versatile compound in their research and development endeavors.

References

- 1. CAS 19351-18-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. 2,2-ジメチル-1,3-チアゾリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 19351-18-9 | CAS DataBase [m.chemicalbook.com]

- 6. This compound , 97% , 19351-18-9 - CookeChem [cookechem.com]

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylthiazolidine: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylthiazolidine is a heterocyclic organic compound featuring a five-membered ring with both sulfur and nitrogen atoms. The gem-dimethyl substitution at the second carbon position lends specific chemical properties to the molecule, making it a valuable building block in organic synthesis and medicinal chemistry.[1] Its derivatives are explored for a range of pharmacological activities, and the core structure serves as a key intermediate in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing the underlying reaction mechanisms, experimental protocols, and relevant quantitative data.

Core Synthesis Pathway: Condensation of Aminothiols with Acetone

The most prevalent and straightforward method for synthesizing the this compound core is the condensation reaction between an aminothiol and acetone. The two primary aminothiol starting materials for this synthesis are L-cysteine (or its derivatives like D-penicillamine) and cysteamine (2-aminoethanethiol).

Reaction Mechanism

The formation of the thiazolidine ring from an aminothiol and a ketone, such as acetone, proceeds through a well-established condensation mechanism. The reaction is typically initiated by the nucleophilic attack of the amino group on the carbonyl carbon of acetone, leading to the formation of a carbinolamine intermediate. This is followed by dehydration to form a Schiff base (or imine) intermediate. The final and rate-determining step is the intramolecular nucleophilic attack of the thiol group on the imine carbon, resulting in the cyclization and formation of the stable five-membered thiazolidine ring. The reaction is often reversible and can be influenced by pH. NMR studies have confirmed the presence of an imine intermediate in similar thiazolidine formation reactions.[2]

Below is a diagram illustrating the general mechanism for the synthesis of this compound from an aminothiol and acetone.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylthiazolidine and its derivatives represent a versatile class of heterocyclic compounds with significant applications in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the primary uses of this compound, with a particular focus on its role as a key intermediate in organic synthesis and as a prodrug of L-cysteine. This document details the physicochemical properties, synthesis protocols, and biological applications of these compounds, supported by quantitative data and experimental methodologies. Special emphasis is placed on its function as a radioprotective and hepatoprotective agent.

Introduction

This compound is a sulfur and nitrogen-containing five-membered heterocyclic organic compound.[1] Its unique structural features, including the gem-dimethyl group at the C2 position, contribute to its stability and reactivity, making it a valuable building block in the synthesis of more complex molecules.[1][2] A significant area of interest is its application in drug development, particularly its derivatives like this compound-4-carboxylic acid, which serve as effective prodrugs for the delivery of L-cysteine.[3] This guide will explore the core applications of this compound, providing detailed technical information for researchers and developers in the life sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and formulation. The key properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₁₁NS | [2] |

| Molecular Weight | 117.21 g/mol | [2] |

| CAS Number | 19351-18-9 | [2] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Odor | Characteristic sulfurous | [4] |

| Density | 1.02-1.08 g/cm³ at 20°C | [4] |

| Melting Point | -15°C to -10°C | [4] |

| Boiling Point | 185-190°C at 760 mmHg | [4] |

| Solubility | Miscible with common organic solvents; Insoluble in water | [4] |

Primary Uses and Applications

The applications of this compound are diverse, ranging from a foundational chemical building block to a therapeutically relevant molecule.

Pharmaceutical Intermediate

This compound serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds, including antibiotics and antiviral drugs.[4] Its thiazolidine ring is a common scaffold in medicinal chemistry, and the dimethyl substitution provides steric hindrance that can influence the pharmacological activity and metabolic stability of the final drug product.

Agrochemical Synthesis

In the agrochemical sector, this compound is utilized as a building block for the synthesis of fungicides.[4] The sulfur and nitrogen heteroatoms in the thiazolidine ring can interact with biological targets in fungi, contributing to the compound's efficacy.

L-Cysteine Prodrugs for Radioprotection and Hepatoprotection

A significant application of this compound derivatives is their role as prodrugs of L-cysteine. L-cysteine is a crucial amino acid for the synthesis of glutathione (GSH), a major endogenous antioxidant. However, direct administration of L-cysteine can be toxic. Thiazolidine-based prodrugs, such as this compound-4-carboxylic acid, are designed to be stable carriers that release L-cysteine in vivo.

-

Radioprotection: Thiol-containing compounds are known to have radioprotective properties, but their clinical use is often limited by toxicity. Thiazolidine prodrugs of cysteine and its analogues offer a way to deliver these protective agents with reduced side effects. Studies have shown that organic salts of this compound can significantly increase survival rates in mice exposed to gamma radiation. For example, this compound hydrochloride (DMTD) tartrate administered at 250 mg/kg intraperitoneally one hour before irradiation increased the survival rate by 40%.[5]

-

Hepatoprotection: Depletion of hepatic glutathione is a key mechanism in drug-induced liver injury, such as that caused by acetaminophen overdose. By delivering L-cysteine, this compound-based prodrugs can replenish glutathione stores and protect the liver from damage.[6]

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and toxicity of this compound derivatives.

Table 1: Radioprotective Efficacy of this compound Derivatives

| Compound | Dose | Administration Route | Pre-irradiation Time | Radiation Dose | Effect | Reference |

| This compound hydrochloride (DMTD) tartrate | 250 mg/kg | i.p. | 1 hour | 9.03 Gy ⁶⁰Co γ-ray | 40% increase in survival rate | [5] |

| 2-Iminothiazolidine derivatives | 2 and 2.2 mg/kg | i.p. | 15 and 30 minutes | Lethal dose ⁶⁰Co γ-ray | 10 to 30% survival at 30 days | [7] |

Table 2: Toxicity Data for Thiazolidine Derivatives

| Compound | Animal Model | LD₅₀ | Reference |

| 2-Iminothiazolidine derivatives | NMRI mice | 11 and 14 mg/kg | [7] |

Experimental Protocols

Synthesis of (R)-3-(tert-Butoxycarbonyl)-2,2-dimethylthiazolidine-4-carboxylic acid

This protocol describes the synthesis of a protected form of this compound-4-carboxylic acid, a common intermediate.

Materials:

-

L-cysteine

-

Acetone

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Pyridine

-

Solvents for reaction and purification (e.g., dichloromethane, ethyl acetate, hexane)

Procedure:

-

L-cysteine (20 mmol) is refluxed with acetone (200 ml) to form this compound-4-carboxylic acid.

-

After purification, Boc-protection is introduced in the presence of pyridine.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final product as a white solid.[3]

In Vivo Radioprotection Assay

This protocol outlines a general procedure for evaluating the radioprotective effects of this compound derivatives in a mouse model.

Animals:

-

Male NMRI mice

Procedure:

-

The test compound (e.g., this compound tartrate) is dissolved in a suitable vehicle (e.g., saline).

-

Mice are administered the compound via intraperitoneal (i.p.) injection at a predetermined time before irradiation (e.g., 1 hour).

-

Control animals receive the vehicle only.

-

The mice are then subjected to whole-body gamma irradiation from a ⁶⁰Co source at a specified dose (e.g., 9.03 Gy).[5]

-

Survival is monitored daily for 30 days, and the percentage of surviving animals is calculated.

Signaling and Metabolic Pathways

The primary mechanism of action for the therapeutic effects of this compound-4-carboxylic acid is its role as an L-cysteine prodrug. The metabolic activation pathway involves the enzymatic opening of the thiazolidine ring to release L-cysteine.

Metabolic Activation of Thiazolidine Prodrugs

In vivo, thiazolidine-4-carboxylic acid derivatives are metabolized to release L-cysteine. This process can occur both enzymatically and non-enzymatically. The enzymatic pathway involves mitochondrial proline oxidase, which oxidizes the thiazolidine ring. Subsequent hydrolysis yields N-formyl-cysteine, which is then converted to L-cysteine and formic acid by a cytosolic enzyme.[8] The released L-cysteine is then available for glutathione synthesis.

Caption: Metabolic activation of this compound-4-carboxylic acid to L-cysteine and subsequent glutathione synthesis.

Experimental Workflow for Prodrug Evaluation

The evaluation of a thiazolidine-based L-cysteine prodrug typically follows a structured experimental workflow, from initial synthesis to in vivo efficacy studies.

Caption: A typical experimental workflow for the evaluation of this compound-based prodrugs.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its utility as a synthetic intermediate is well-established, and its application in the development of L-cysteine prodrugs for radioprotection and hepatoprotection holds considerable therapeutic promise. This guide has provided a detailed overview of its primary uses, supported by quantitative data and experimental protocols, to aid researchers and drug development professionals in their work with this versatile molecule. Further research into the pharmacokinetics and specific mechanisms of action of various this compound derivatives will undoubtedly uncover new applications and refine existing ones.

References

- 1. Recent Advances, Challenges, and Metabolic Engineering Strategies in L-Cysteine Biosynthesis [mdpi.com]

- 2. This compound | C5H11NS | CID 88015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medicinesfaq.com [medicinesfaq.com]

- 4. content.veeabb.com [content.veeabb.com]

- 5. (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid | C6H11NO2S | CID 676443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioprotective effects of 2-iminothiazolidine derivatives against lethal doses of gamma radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Metabolism of L-thiazolidine-4-carboxylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of 2,2-Dimethylthiazolidine: A Technical Guide Based on Its Bioactive Derivatives

Disclaimer: Direct scientific literature detailing the specific mechanism of action of the parent compound, 2,2-Dimethylthiazolidine, is scarce. The majority of research has focused on its derivatives, which exhibit a wide range of biological activities. This guide, therefore, provides an in-depth technical overview of the established mechanisms of action of key this compound derivatives, offering insights into the potential, yet unconfirmed, pathways the parent compound might influence. The information presented herein is intended for researchers, scientists, and drug development professionals to serve as a foundation for further investigation into this class of compounds.

Introduction to Thiazolidines

The thiazolidine ring is a versatile heterocyclic scaffold that forms the core of numerous synthetic and naturally occurring compounds with significant biological activities.[1] The potential for substitution at various positions on the ring allows for the generation of a diverse library of molecules with a wide spectrum of therapeutic applications, including antidiabetic, anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This guide will primarily explore the well-documented mechanisms of two major classes of this compound derivatives: Thiazolidinediones (TZDs) and various enzyme inhibitors.

Mechanism of Action of Thiazolidinedione (TZD) Derivatives

Thiazolidinediones, particularly the 2,4-dione derivatives, are the most extensively studied class of thiazolidines. Their primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis.[4]

PPAR-γ Agonism

TZDs act as potent agonists of PPAR-γ.[4] Upon binding to TZD, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[4] This regulation of gene expression results in improved insulin sensitivity, a key therapeutic effect in the management of type 2 diabetes.[4]

Quantitative Data for TZD Derivatives

The following table summarizes the biological activity of various TZD derivatives as PPAR-γ agonists.

| Compound | Target | Activity | Value | Cell Line/Model | Reference |

| Pioglitazone | PPAR-γ | EC50 | 0.5 µM | In vitro assay | [5] |

| Rosiglitazone | PPAR-γ | EC50 | 0.1 µM | In vitro assay | [5] |

| DN-108 | Aldose Reductase | IC50 | Potent as troglitazone | In vitro assay | [6] |

| DN-108 | Glucose Uptake | - | Increased in L6 cells | L6 muscle cells | [6] |

Mechanism of Action of Thiazolidine Derivatives as Enzyme Inhibitors

Various derivatives of thiazolidine have been identified as potent inhibitors of a range of enzymes implicated in different disease pathologies.

VEGFR-2 Inhibition

Certain 5-benzylidenethiazolidine-2,4-dione derivatives have been shown to be effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[7] These compounds typically bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its phosphorylation and subsequent downstream signaling.[7]

Tyrosinase Inhibition

Substituted thiazolidine-4-carboxamide derivatives have demonstrated potential as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[8] These compounds are thought to act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of its natural substrate, tyrosine.[8]

Quantitative Data for Thiazolidine Enzyme Inhibitors

| Compound Class | Target Enzyme | Activity | Value | Reference |

| 5-benzylidenethiazolidine-2,4-diones | VEGFR-2 | IC50 | 0.079 µM (Compound 22) | [7] |

| Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates | Mushroom Tyrosinase | IC50 | 3.17 µM (Compound 5i) | [9] |

| 2-(Substituted Phenyl) Thiazolidine-4-Carboxamides | Mushroom Tyrosinase | IC50 | 16.5 ± 0.37 µM (Compound 3c) | [8] |

| 2-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one | EGFR | IC50 | 0.09 µM | [10] |

| 2-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one | HER-2 | IC50 | 0.42 µM | [10] |

Experimental Protocols

In Vitro VEGFR-2 Enzyme Inhibition Assay[7]

-

Objective: To determine the in vitro inhibitory activity of test compounds against the VEGFR-2 kinase.

-

Materials: Recombinant human VEGFR-2, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a reaction mixture containing VEGFR-2 enzyme, buffer, and the substrate peptide.

-

Add serial dilutions of the test compounds or vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminometer.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Mushroom Tyrosinase Inhibition Assay[9]

-

Objective: To evaluate the inhibitory effect of test compounds on mushroom tyrosinase activity.

-

Materials: Mushroom tyrosinase, L-DOPA as a substrate, phosphate buffer, test compounds, and a spectrophotometer.

-

Procedure:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compounds or vehicle control.

-

Pre-incubate the mixture for a short period.

-

Initiate the reaction by adding L-DOPA solution.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

-

Calculate the initial reaction rates and determine the percentage of inhibition and IC50 values.

-

Other Reported Biological Activities

Beyond PPAR-γ agonism and enzyme inhibition, thiazolidine derivatives have been reported to possess a variety of other biological activities, including:

-

Antimicrobial and Antifungal Activity: Some thiazolidine derivatives have shown promising activity against various bacterial and fungal strains.[2][11]

-

Anti-inflammatory Activity: Thiazolidinones have been investigated for their potential to modulate inflammatory pathways.

-

Antioxidant Activity: Certain thiazolidine-2,4-dione derivatives have demonstrated radical scavenging capabilities.[12]

Metabolism and Pharmacokinetics

The metabolic fate of thiazolidine derivatives is crucial for their pharmacological profile. Studies on various thiazolidinediones have shown that they are primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2C8 and CYP3A4 for pioglitazone and CYP2C9 and CYP2C8 for rosiglitazone.[13] The thiazolidine ring itself can undergo metabolic scission, leading to the formation of acyclic thiol metabolites.[14] The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), of novel thiazolidine derivatives are often evaluated using in silico models and in vivo studies in animal models.[6][15]

Conclusion and Future Directions

While the specific mechanism of action of this compound remains to be elucidated, the extensive research on its derivatives reveals a rich and diverse pharmacology centered around the thiazolidine scaffold. The well-established roles of thiazolidinediones as PPAR-γ agonists and the emerging data on other derivatives as potent enzyme inhibitors highlight the therapeutic potential of this chemical class.

Future research should focus on:

-

Elucidating the direct biological targets and mechanism of action of this compound. This will require dedicated in vitro and in vivo studies to identify its binding partners and cellular effects.

-

Systematic structure-activity relationship (SAR) studies to understand how modifications to the this compound core influence biological activity and target selectivity.

-

Comprehensive toxicological and pharmacokinetic profiling of this compound to assess its drug-like properties and potential for therapeutic development.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound and its derivatives for the development of novel therapeutics for a range of diseases.

References

- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological and pharmacokinetic studies of the newly synthesized thiazolidinedione derivative 5-(4-(1-phenyl-1-cyclopropanecarbonylamino)benzyl)-thiazolidine-2 ,4-dio ne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives [mdpi.com]

- 9. Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of thiazolidinone derivatives as potential EGFR and HER-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic Interactions with Thiazolidinediones | Semantic Scholar [semanticscholar.org]

- 14. Mechanistic studies on the metabolic scission of thiazolidinedione derivatives to acyclic thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of CAS 19351-18-9 and a Profile of Substituted Imidazoles

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound identified by CAS number 19351-18-9, which is 2,2-Dimethylthiazolidine . Additionally, recognizing a potential ambiguity in search queries that often link this CAS number to imidazole derivatives, this document also presents a detailed profile on a representative class of these compounds, specifically substituted phenyl-imidazoles, which are of significant interest in drug development.

Part 1: this compound (CAS 19351-18-9)

This compound is a heterocyclic organic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. It is noted for its potential application as a radioprotective agent.

Physical and Chemical Properties

The key physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Unit | Source |

| Molecular Formula | C₅H₁₁NS | - | [1] |

| Molecular Weight | 117.21 | g/mol | [1] |

| Appearance | Colorless to light orange/yellow clear liquid | - | [1] |

| Boiling Point | 61 °C at 15 mmHg | °C | [2] |

| Density | 1.02 | g/cm³ | [2] |

| Vapor Pressure | 2.01 | hPa at 25°C | [2] |

| Flash Point | 55 | °C | [2] |

| Refractive Index | 1.5100 - 1.5140 | - | [2] |

| pKa (Predicted) | 8.97 ± 0.40 | - | [2] |

| LogP (Octanol/Water Partition Coefficient) | 1.059 | - | (Calculated) |

| Water Solubility (Log10WS) | -1.49 | mol/L | (Calculated) |

| Storage Temperature | 2-8 | °C (Protect from light) | [2] |

Experimental Protocols

1. Synthesis of this compound via Cyclocondensation

This protocol is based on the reaction of mercaptamine (cysteamine) and acetone.[3]

-

Materials: Mercaptamine, acetone, cyclohexane, sodium hydroxide solution.

-

Apparatus: Reactor vessel, dropping funnel, heating mantle with temperature control, reflux condenser with azeotropic dehydration setup, filtration apparatus, distillation apparatus, rectification column.

-

Procedure:

-

Charge the reactor with cyclohexane (e.g., 1255 kg), mercaptamine (e.g., 405 kg), and acetone (e.g., 413 kg).[3]

-

Slowly add sodium hydroxide solution to adjust the pH of the mixture to neutral.[3]

-

Heat the mixture to 81°C to initiate reflux and azeotropic dehydration to remove water formed during the reaction.[3]

-

Maintain the reaction at this temperature for 10 hours.[3]

-

After the reaction is complete, cool the solution to 30°C.

-

Filter the reaction mixture to remove any salts.

-

The filtrate is subjected to distillation to recover the cyclohexane solvent.[3]

-

The remaining residue is purified by rectification (fractional distillation) to yield the final product, this compound.[3]

-

2. Determination of Boiling Point (Micro-reflux Method)

This is a standard micro-method for determining the boiling point of a liquid organic compound.[4][5][6]

-

Materials: this compound sample (approx. 0.5-1 mL), heating oil (paraffin or silicone oil).

-

Apparatus: Thiele tube or a small beaker, thermometer (-10 to 110°C range), small test tube (fusion tube), capillary tube (sealed at one end), Bunsen burner or hot plate, clamp and stand.

-

Procedure:

-

Place a small amount (2-3 mL) of the this compound sample into the fusion tube.[6]

-

Invert the sealed capillary tube and place it inside the fusion tube with the open end submerged in the liquid.

-

Attach the fusion tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Place the assembly in a Thiele tube or an oil bath, making sure the rubber band is above the oil level.

-

Heat the apparatus slowly and gently.[4]

-

Observe the capillary tube. A slow stream of bubbles will emerge as the air expands.

-

As the temperature approaches the boiling point, the stream of bubbles will become rapid and continuous. This occurs when the vapor pressure of the liquid equals the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[5] Record this temperature.

-

3. Determination of Density using a Volumetric Flask

This method determines the mass per unit volume of the liquid.[7][8]

-

Materials: this compound sample, distilled water, acetone (for drying).

-

Apparatus: Volumetric flask (e.g., 10 mL) with a stopper, analytical balance.

-

Procedure:

-

Carefully clean and dry the volumetric flask and its stopper. Weigh the empty, dry flask with its stopper on an analytical balance (W1).[7]

-

Fill the flask with the this compound sample exactly to the calibration mark. Use a pipette for the final adjustment to ensure accuracy.

-

Weigh the filled flask with its stopper (W2).

-

Record the ambient temperature, as density is temperature-dependent.

-

The mass of the liquid is (W2 - W1).

-

The volume of the liquid is the calibrated volume of the flask (e.g., 10.00 mL).

-

Calculate the density using the formula: Density = Mass / Volume = (W2 - W1) / 10.00 mL.

-

Clean the flask thoroughly, rinsing with acetone and allowing it to dry completely before storing.

-

Mechanism of Action: Radioprotection

Thiazolidine derivatives, like this compound, are known to act as radioprotective agents. Their mechanism is primarily attributed to their ability to scavenge free radicals generated by ionizing radiation and to facilitate the chemical repair of damaged biological molecules.[9][10] The aminothiol structure is key to this activity.

References

- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. CN104910128A - Preparation method of 2,2-dimethyl thiazolidine - Google Patents [patents.google.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. m.youtube.com [m.youtube.com]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. Biophysical aspects of radioprotection by aminothiols | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

Spectroscopic Data Interpretation for 2,2-Dimethylthiazolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Atom Numbering

The structure of 2,2-Dimethylthiazolidine is presented below with standardized atom numbering for consistent reference in the spectroscopic data tables.

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Data Summary

The following tables summarize the expected and, where available, reported spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H on N3 | ~1.5 - 2.5 | Singlet (broad) | - | 1H | N-H proton |

| H on C4 | ~2.9 - 3.1 | Triplet | ~6-7 | 2H | Methylene protons adjacent to nitrogen |

| H on C5 | ~2.7 - 2.9 | Triplet | ~6-7 | 2H | Methylene protons adjacent to sulfur |

| H on C6, C7 | ~1.4 - 1.6 | Singlet | - | 6H | Gem-dimethyl protons |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Atom Number | Chemical Shift (δ, ppm) | Assignment |

| C2 | ~70 - 80 | Quaternary carbon bonded to N and S |

| C4 | ~50 - 60 | Methylene carbon adjacent to nitrogen |

| C5 | ~30 - 40 | Methylene carbon adjacent to sulfur |

| C6, C7 | ~25 - 35 | Gem-dimethyl carbons |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Data

The NIST WebBook indicates the availability of an IR spectrum for this compound.[1][2][3][4] Key expected absorption peaks are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H stretch |

| 2970 - 2850 | Strong | C-H stretch (aliphatic) |

| ~1460 | Medium | C-H bend (CH₂) |

| ~1370 | Medium | C-H bend (CH₃) |

| ~1200 - 1000 | Medium | C-N stretch |

| ~700 - 600 | Medium | C-S stretch |

Table 4: Mass Spectrometry Data

The NIST WebBook confirms the existence of a mass spectrum obtained by electron ionization.[1][2][3][4] The molecular weight of this compound is 117.21 g/mol .[1][2][3][4]

| m/z | Relative Intensity (%) | Assignment |

| 117 | Moderate | [M]⁺ (Molecular ion) |

| 102 | High | [M - CH₃]⁺ |

| 74 | Moderate | [M - C₃H₇]⁺ |

| 59 | Moderate | [C₂H₅NS]⁺ |

| 43 | High | [C₃H₇]⁺ |

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations and radical species.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule, providing insights into its connectivity and structure.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of particulate matter.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

For a solid sample, place a small amount of the powder on the crystal and apply pressure using the anvil.

-

-

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the volatile liquid or solid sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺), and to fragment into smaller, charged species.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion.

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the fragments and, by extension, the parent molecule.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of spectroscopic data interpretation and the key relationships within the this compound molecule.

References

- 1. Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01454A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

2,2-Dimethylthiazolidine as a Prodrug of L-cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteine, a semi-essential sulfur-containing amino acid, plays a critical role in numerous physiological processes, including protein synthesis, detoxification, and the maintenance of the intracellular redox state through its function as a precursor to the antioxidant glutathione (GSH). However, the direct administration of L-cysteine is hampered by its instability, rapid oxidation to cystine, and potential for cellular toxicity. To overcome these limitations, the use of prodrugs that can deliver L-cysteine intracellularly has emerged as a promising strategy. Among these, 2,2-dimethylthiazolidine-4-carboxylic acid stands out as a stable, orally bioavailable compound that can effectively release L-cysteine within the cell. This technical guide provides an in-depth overview of this compound as a prodrug of L-cysteine, covering its synthesis, mechanism of action, experimental validation, and its impact on cellular signaling pathways.

Synthesis of this compound-4-carboxylic Acid

The synthesis of this compound-4-carboxylic acid is a relatively straightforward condensation reaction between L-cysteine and acetone. This reaction can be carried out under mild conditions, typically in an aqueous or alcoholic solvent.

Experimental Protocol: Synthesis of this compound-4-carboxylic Acid

Materials:

-

L-cysteine hydrochloride

-

Acetone

-

Sodium hydroxide (or other suitable base)

-

Hydrochloric acid (for pH adjustment)

-

Ethanol (or other suitable solvent for recrystallization)

-

Distilled water

Procedure:

-

Dissolve L-cysteine hydrochloride in distilled water.

-

Adjust the pH of the solution to a range of 7.0 to 9.5 using a solution of sodium hydroxide.[1]

-

Add a molar excess of acetone to the L-cysteine solution. The reaction is typically carried out in an aqueous solution containing 5% to 20% acetone.[1]

-

Stir the reaction mixture at a temperature between 30°C and 50°C for several hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and acidify it to a pH of approximately 3.0 with hydrochloric acid to precipitate the product.[1]

-

Collect the precipitated this compound-4-carboxylic acid by filtration.

-

Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified compound.[1]

Yields:

The yield of this reaction is generally high, often exceeding 80%.

Mechanism of Action: Release of L-cysteine

This compound acts as a prodrug by undergoing hydrolysis to release L-cysteine and acetone. This conversion can occur through both non-enzymatic and enzymatic pathways.

Non-Enzymatic Hydrolysis

At physiological pH and temperature, the thiazolidine ring can undergo spontaneous ring-opening and subsequent hydrolysis to release L-cysteine.[2] This process is driven by the equilibrium between the cyclic thiazolidine and the open-chain Schiff base intermediate.

Caption: Non-enzymatic hydrolysis of this compound-4-carboxylic acid.

Enzymatic Conversion

While non-enzymatic hydrolysis occurs, the intracellular conversion of some thiazolidine derivatives can also be facilitated by enzymes. For instance, thiazolidine-4-carboxylic acid, the parent compound, is a substrate for mitochondrial proline oxidase.[2] However, 2-substituted thiazolidines, such as the 2-methyl derivative, are not substrates for this enzyme but still dissociate to L-cysteine, suggesting a predominantly non-enzymatic or alternative enzymatic pathway in vivo.[2][3]

Impact on L-cysteine Dependent Signaling Pathways

The primary therapeutic benefit of this compound as a prodrug lies in its ability to increase intracellular L-cysteine levels, which in turn boosts the synthesis of glutathione (GSH). GSH is a critical antioxidant that protects cells from damage by reactive oxygen species (ROS).

Glutathione Synthesis Pathway

The synthesis of GSH from its constituent amino acids (glutamate, cysteine, and glycine) is a two-step enzymatic process. The availability of cysteine is the rate-limiting step in this pathway.

Caption: Glutathione synthesis pathway supplemented by L-cysteine from the prodrug.

Experimental Validation and Efficacy

The efficacy of thiazolidine-based L-cysteine prodrugs has been demonstrated in various in vitro and in vivo models, particularly in mitigating toxicity induced by agents that deplete GSH levels, such as acetaminophen.

In Vitro Studies

Studies using rat hepatocyte preparations have shown that 2-(polyhydroxyalkyl)thiazolidine-4(R)-carboxylic acids can raise cellular glutathione (GSH) levels by 1.2 to 2.1-fold relative to controls at a concentration of 1.0 mM.[4]

In Vivo Studies

In a mouse model of acetaminophen-induced hepatotoxicity, administration of 2-substituted thiazolidine-4(R)-carboxylic acids showed significant protective effects.[2] For example, 2(RS)-methylthiazolidine-4(R)-carboxylic acid was nearly equipotent to other effective derivatives in protecting against hepatotoxic deaths.[2] One study demonstrated that a thiazolidine derivative derived from D-ribose and L-cysteine resulted in 100% survival in mice treated with a lethal dose of acetaminophen, compared to 17% survival in the untreated group.[4]

| Compound | Dose | Animal Model | Challenge | Efficacy | Reference |

| 2(RS)-Methyl-, n-propyl-, and n-pentylthiazolidine-4(R)-carboxylic acids | Not specified | Mice | LD90 dose of acetaminophen | Nearly equipotent in protective effect | [2] |

| 2-(D-ribosyl)thiazolidine-4(R)-carboxylic acid (RibCys) | Not specified | Mice | LD90 dose of acetaminophen | 100% survival (vs. 17% in control) | [4] |

Table 1: Summary of In Vivo Efficacy of Thiazolidine-based L-cysteine Prodrugs

Pharmacokinetic Data

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of prodrugs. While specific pharmacokinetic data for this compound-4-carboxylic acid is limited in the public domain, studies on related thiazolidine prodrugs provide valuable insights. For instance, L-2-oxothiazolidine-4-carboxylic acid (OTC), another cysteine prodrug, has been studied in humans.

| Parameter | Value | Species | Dose | Reference |

| Peak Plasma Concentration (Tmax) | 45 - 60 min | Human | 0.15 and 0.45 mmol/kg (p.o.) | [5] |

| Oral Clearance | 0.57 ± 0.20 L/(hr·kg) | Human | 0.15 mmol/kg (p.o.) | [5] |

| Increase in Plasma Cysteine | 18 to 75 µM over basal | Human | 0.15 and 0.45 mmol/kg (p.o.) | [5] |

| Increase in Lymphocyte Cysteine | from 0.37 to 0.99 nmol/mg protein | Human | 0.15 and 0.45 mmol/kg (p.o.) | [5] |

| Increase in Lymphocyte Glutathione | from 8.7 to 15.6 nmol/mg protein | Human | 0.15 and 0.45 mmol/kg (p.o.) | [5] |

Table 2: Pharmacokinetic Parameters of L-2-oxothiazolidine-4-carboxylic acid (OTC) in Humans

Analytical Methods

The analysis of this compound and its metabolite L-cysteine in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with various detection methods is commonly employed.

Experimental Workflow: Quantification in Biological Samples

Caption: General workflow for the analysis of this compound and L-cysteine.

Conclusion

This compound-4-carboxylic acid represents a viable and effective prodrug for the intracellular delivery of L-cysteine. Its straightforward synthesis, stability, and ability to replenish cellular glutathione levels make it a compound of significant interest for therapeutic applications, particularly in conditions associated with oxidative stress and glutathione deficiency. Further research focusing on detailed pharmacokinetic and pharmacodynamic profiling will be crucial for its clinical development. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this promising L-cysteine prodrug.

References

- 1. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents [patents.google.com]

- 2. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazolidine derivatives as source of free L-cysteine in rat tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid | C6H11NO2S | CID 676443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-2-oxothiazolidine-4-carboxylate, a cysteine precursor, stimulates growth and normalizes tissue glutathione concentrations in rats fed a sulfur amino acid-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2,2-Dimethylthiazolidine Scaffold: A Gateway to Diverse Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine ring, a saturated five-membered heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents. Among its many derivatives, compounds featuring a 2,2-dimethylthiazolidine core have emerged as a focal point of research, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the biological activities associated with the this compound scaffold and its close chemical relatives, offering a comprehensive overview of its potential in drug discovery and development. While the primary focus is on the 2,2-dimethyl substituted core, the broader biological context of the thiazolidine scaffold is also discussed to provide a complete picture of its therapeutic promise.

Antioxidant Properties: Quenching the Flames of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Thiazolidine derivatives have demonstrated significant potential as antioxidant agents, capable of mitigating the damaging effects of ROS.

The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. Studies have shown that the substitution pattern on the thiazolidine ring plays a crucial role in its antioxidant efficacy.

Quantitative Analysis of Antioxidant Activity

The following table summarizes the antioxidant activity of various thiazolidine derivatives, highlighting their potency in scavenging free radicals.

| Compound Class | Assay | IC50 / Activity Metric | Reference Compound | IC50 / Activity Metric |

| 2-(substituted phenyl)thiazolidine-4-carboxamide derivatives | DPPH Radical Scavenging | IC50: 18.17 ± 1.0 µg/mL (for compound 2d) | Ascorbic acid | IC50: 7.83 ± 0.5 µg/mL |

| Phenolic derivatives of thiazolidine-2,4-dione | DPPH Radical Scavenging | 92.55% scavenging (for compound 5l) | - | - |

| Phenolic derivatives of thiazolidine-2,4-dione | Ferric Reducing Antioxidant Potential (FRAP) | 91.28% of ascorbic acid's activity (for compound 5l) | Ascorbic acid | 100% |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The protocol typically involves the following steps:

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The thiazolidine scaffold has proven to be a versatile platform for the development of potent anticancer agents. Derivatives of this compound and related structures have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell growth, proliferation, and survival.

One of the prominent mechanisms of action for some thiazolidinone derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[1] By inhibiting VEGFR-2, these compounds can effectively stifle tumor growth and metastasis.

Quantitative Analysis of Anticancer Activity

The following table presents a summary of the in vitro anticancer activity of various thiazolidine derivatives against different human cancer cell lines.

| Compound Class | Cancer Cell Line | Activity Metric (IC50/GI50) | Reference Drug |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (Compound 5d) | Leukemia (SR) | GI50: 2.04 μM | - |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (Compound 5d) | Non-Small Cell Lung Cancer (NCI-H522) | GI50: 1.36 μM | - |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (Compound 5d) | Colon Cancer (COLO 205) | GI50: 1.64 μM | - |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (Compound 5d) | Renal Cancer (RXF 393) | GI50: 1.15 μM | - |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (Compound 5d) | Breast Cancer (MDA-MB-468) | GI50: 1.11 μM | - |

| 2,4-Thiazolidinedione-2-oxoindoline hybrid (Compound 20) | Colon Cancer (Caco-2) | IC50: 2 μM | Doxorubicin |

| 2,4-Thiazolidinedione-2-oxoindoline hybrid (Compound 20) | Liver Cancer (HepG-2) | IC50: 10 μM | Doxorubicin |

| 2,4-Thiazolidinedione-2-oxoindoline hybrid (Compound 20) | Breast Cancer (MDA-MB-231) | IC50: 40 μM | Doxorubicin |

Signaling Pathway: VEGFR-2 Inhibition

The inhibition of the VEGFR-2 signaling pathway is a key mechanism by which some thiazolidinone derivatives exert their anti-angiogenic and anticancer effects. The following diagram illustrates this pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a potential medicinal agent.

Antimicrobial Activity: A Weapon Against Infectious Diseases

The rise of antibiotic resistance is a global health crisis, necessitating the discovery and development of novel antimicrobial agents. Thiazolidine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Quantitative Analysis of Antimicrobial Activity

The following table provides a summary of the antimicrobial activity of various thiazolidine derivatives.

| Compound Class | Microorganism | Activity Metric (MIC in µg/mL) | Reference Drug |

| 2-Aryl-thiazolidin-4-one derivatives (8a-d) | Klebsiella pneumoniae | 12.5 | - |

| Sydnonyl-substituted thiazolidine derivatives (5c, 5d) | Aspergillus niger | - | Griseofulvin (less active) |

| Sydnonyl-substituted thiazolidine derivatives (5c, 5d) | Penicillium citrinum | - | Griseofulvin (less active) |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Conclusion

The this compound scaffold and its broader family of thiazolidine derivatives represent a remarkably versatile and promising platform in the field of medicinal chemistry. The extensive research into their antioxidant, anticancer, and antimicrobial properties has unveiled a wealth of data, highlighting their potential to address a wide range of unmet medical needs. The ability to readily modify the core thiazolidine structure allows for the fine-tuning of biological activity, paving the way for the development of novel therapeutics with enhanced potency and selectivity. While more research is needed to fully elucidate the therapeutic potential of the this compound scaffold specifically, the collective evidence strongly supports the continued exploration of this privileged heterocyclic system in the quest for new and effective medicines. The detailed experimental protocols and an understanding of the key signaling pathways involved, as outlined in this guide, provide a solid foundation for researchers and drug development professionals to build upon in their future endeavors.

References

The Pivotal Role of 2,2-Dimethylthiazolidine in Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Versatile Scaffold in Drug Discovery and Development for Researchers, Scientists, and Drug Development Professionals.

The 2,2-dimethylthiazolidine moiety, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties, coupled with its synthetic accessibility, have made it a valuable building block in the design and development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the role of this compound and its derivatives in medicinal chemistry, with a focus on its applications, synthesis, and biological evaluation.

Core Applications in Medicinal Chemistry

The versatility of the this compound scaffold is evident in the diverse range of biological activities exhibited by its derivatives. This has led to its exploration in numerous therapeutic areas.

Anticancer Activity

Thiazolidine derivatives have demonstrated significant potential as anticancer agents.[3] They have been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer, by modulating key molecular pathways involved in cell proliferation, apoptosis, and angiogenesis.[3] One of the key mechanisms of action is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[4]

Antidiabetic Properties

Thiazolidinediones (TZDs), which contain the thiazolidine-2,4-dione core, are a class of oral antidiabetic drugs that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[5][6][7] Activation of PPAR-γ modulates the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.[7][8][9]

Antimicrobial and Anti-inflammatory Effects

The thiazolidine nucleus is also a key component in the development of new antimicrobial and anti-inflammatory agents. Derivatives have shown activity against a range of bacterial and fungal strains.[10][11][12] Their anti-inflammatory properties are, in part, attributed to the inhibition of enzymes such as cyclooxygenase-2 (COX-2).[13]

Prodrug Potential

The this compound ring can serve as a prodrug carrier for cysteine and other thiol-containing molecules. This strategy is employed to improve the stability and bioavailability of the active drug, which is released in vivo through the hydrolysis of the thiazolidine ring.

Quantitative Biological Data

The following tables summarize the quantitative data for various this compound derivatives, showcasing their potency against different biological targets.

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |

| Compound 22 | HepG2 | 2.04 ± 0.06 | VEGFR-2 | [14] |

| MCF-7 | 1.21 ± 0.04 | VEGFR-2 | [14] | |

| Compound 15 | HT-29 | 13.56 | VEGFR-2 | [14] |

| A-549 | 15.2 | VEGFR-2 | [14] | |

| HCT-116 | 17.8 | VEGFR-2 | [14] | |

| Thiazole derivative 4c | MCF-7 | 2.57 ± 0.16 | VEGFR-2 | [15] |

| HepG2 | 7.26 ± 0.44 | VEGFR-2 | [15] |

Table 2: Antidiabetic and a-Amylase Inhibitory Activity

| Compound ID | Activity | IC50 (µM) | In Vivo Model | Reference |

| DN-108 | Antidiabetic (ED25) | 7 mg/kg/day | KKAy mice | [16] |

| Compound 6 | α-amylase inhibition | - | Alloxan-induced diabetic rats | [17] |

| Compound 11 | α-amylase inhibition | - | Alloxan-induced diabetic rats | [17] |

Table 3: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Microorganism | MIC (mg/mL) | Reference |

| 2,3-diaryl-thiazolidin-4-one | Bacillus cereus | Varies | [1] |

| Staphylococcus aureus | Varies | [1] | |

| Pseudomonas aeruginosa | Varies | [1] |

Table 4: Pharmacokinetic Parameters of a Thiazolidinedione Derivative

| Compound | Parameter | Value | Animal Model | Reference |

| DN-108 | Cmax | Higher than troglitazone | Rats | [16] |

| AUC | Higher than troglitazone | Rats | [16] | |

| Pioglitazone | t1/2β | 4.04 ± 0.88 h | Sheep (IV) | [18] |

| Vss | 0.30 ± 0.06 L/kg | Sheep (IV) | [18] | |

| Cmax | 10.2 ± 1.3 µg/mL | Sheep (Oral) | [18] | |

| tmax | 6.4 ± 0.3 h | Sheep (Oral) | [18] | |

| Bioavailability | ~62% | Sheep (Oral) | [18] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and representative derivatives, as well as protocols for key biological assays.

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented method for the preparation of this compound.[19]

Materials:

-

Cysteamine (Mercaptamine)

-

Acetone

-

Cyclohexane

-

Sodium hydroxide solution

-

Reactor with reflux condenser and azeotropic dehydration setup

Procedure:

-

Charge the reactor with cyclohexane, cysteamine, and acetone.

-

Slowly add sodium hydroxide solution to adjust the pH to neutral.

-

Heat the mixture to reflux at approximately 81°C to facilitate azeotropic dehydration.

-

Maintain the reaction under reflux for 10 hours.

-

After the reaction is complete, cool the reaction mixture to 30°C.

-

Filter the mixture to remove salts.

-

Distill the filtrate to recover the cyclohexane solvent.

-

The residue is then purified by rectification to yield the final product, this compound.

Protocol 2: Synthesis of 5-Benzylidenethiazolidine-2,4-dione Derivatives

This protocol describes a general method for the Knoevenagel condensation to produce 5-benzylidenethiazolidine-2,4-dione derivatives.

Materials:

-

Thiazolidine-2,4-dione

-

Substituted aromatic aldehyde

-

Piperidine

-

Ethanol

-

Round-bottom flask with reflux condenser

Procedure:

-

In a round-bottom flask, dissolve thiazolidine-2,4-dione in ethanol with stirring.

-

Add a catalytic amount of piperidine to the solution.

-

Add the substituted aromatic aldehyde to the reaction mixture.

-

Reflux the mixture for an appropriate time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT assay.[4]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of thiazolidine derivatives against various microorganisms.[1][12]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and the systematic approach to drug discovery is crucial for understanding the role of this compound derivatives.

PPAR-γ Signaling Pathway

Thiazolidinediones exert their antidiabetic effects by activating the PPAR-γ signaling pathway. The following diagram illustrates the mechanism of transactivation.